Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate
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Description
Synthesis Analysis
There are several methods for synthesizing “Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate”, including the reaction of 2-amino-3-methyl-1,4-naphthoquinone with 4-methoxyphenacyl bromide in the presence of potassium carbonate, as well as the reaction of 6-chloro-2-naphthoic acid with 2-hydroxyadamantane-1-carboxylic acid and 4-methoxyphenacyl bromide in the presence of triethylamine.Molecular Structure Analysis
The molecular formula of “this compound” is C29H30O4 . The InChI code is1S/C29H30O4/c1-32-26-8-7-22 (20-3-4-21-13-23 (28 (31)33-2)6-5-19 (21)12-20)14-25 (26)29-15-17-9-18 (16-29)11-24 (10-17)27 (29)30/h3-8,12-14,17-18,24,27,30H,9-11,15-16H2,1-2H3
. Physical and Chemical Properties Analysis
“this compound” is a white to off-white powder that is sparingly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO). Its molecular weight is 442.56 .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways : Research on the synthesis of arylphenalenones and naphthoxanthenones, compounds related to natural pigments, involves condensation reactions that provide access to a variety of aromatic compounds, including naphthalene derivatives. These synthetic routes are crucial for developing new materials and molecules with potential applications in dye production and organic electronics (Cooke et al., 1980).
Photo-Claisen-Type Rearrangement : A study demonstrated improved efficiency and product selectivity in the photo-Claisen-type rearrangement of an aryl naphthylmethyl ether using a microreactor/flow system. This research is significant for organic synthesis, offering a method to efficiently produce cyclohexa-2,4-dienone and phenol derivatives, which are important intermediates in organic synthesis (Maeda et al., 2012).
Methylation of Naphthalene : Kinetic studies on the methylation of naphthalene over Fe/ZSM-5 zeolite catalysts contribute to the understanding of reaction mechanisms and the production of dimethylnaphthalene isomers. This research is relevant for the chemical industry, especially in the context of producing materials for polyethylene naphthalate synthesis (Güleç et al., 2017).
Potential Medicinal Applications
- Antibacterial and Modulatory Activity : An in silico evaluation alongside in vitro tests of certain naphthoquinone derivatives highlighted their potential antibacterial properties and ability to modulate drug resistance. This research suggests a pathway for the development of new therapeutic agents against resistant bacterial strains, indicating the broader medicinal potential of naphthalene derivatives (Figueredo et al., 2020).
Properties
IUPAC Name |
methyl 6-[3-(2-hydroxy-1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O4/c1-32-26-8-7-22(20-3-4-21-13-23(28(31)33-2)6-5-19(21)12-20)14-25(26)29-15-17-9-18(16-29)11-24(10-17)27(29)30/h3-8,12-14,17-18,24,27,30H,9-11,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAVPUQUVSPIMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC)C45CC6CC(C4)CC(C6)C5O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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